molecular formula C11H7BrN2O3 B1521484 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid CAS No. 1199215-95-6

5-(4-Bromophenoxy)pyrazine-2-carboxylic acid

Cat. No. B1521484
M. Wt: 295.09 g/mol
InChI Key: AWKMMCMZHQDUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C11H7BrN2O3 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a bromophenoxy group . The molecular weight of the compound is 295.09 g/mol .


Physical And Chemical Properties Analysis

“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Biological Evaluation

Substituted pyrazinecarboxamides, including derivatives similar to 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, were synthesized and evaluated for their biological activities. These compounds demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis, antifungal effects, and photosynthesis inhibition in chloroplasts, indicating potential for developing new antimicrobial agents and herbicides (Doležal et al., 2006).

Electronic and Nonlinear Optical Properties

The synthesis of pyrazine derivatives through Suzuki cross-coupling reactions has been explored, showing variations in electronic properties and nonlinear optical (NLO) behavior based on different substituents. This suggests applications in materials science, especially in the development of materials with specific electronic or optical properties (Ahmad et al., 2021).

Antimicrobial Activities

New derivatives incorporating pyrazine structures have been synthesized and showed promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. This includes compounds with significant activity against various bacterial and fungal strains, highlighting the versatility of pyrazine derivatives in medicinal chemistry (Hassan et al., 2014).

Catalytic Applications in Organic Synthesis

Pyrazine derivatives have also been utilized as catalysts in organic synthesis, demonstrating the chemical versatility and potential of these compounds in facilitating various chemical reactions under green and mild conditions. This includes the synthesis of complex organic molecules, which is critical for pharmaceutical and material science research (Zolfigol et al., 2015).

properties

IUPAC Name

5-(4-bromophenoxy)pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-6-13-9(5-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKMMCMZHQDUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(N=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenoxy)pyrazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Reactant of Route 5
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.